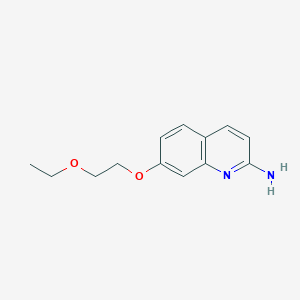

7-(2-Ethoxyethoxy)quinolin-2-amine

Description

7-(2-Ethoxyethoxy)quinolin-2-amine is a synthetic quinoline derivative characterized by a 2-ethoxyethoxy substituent at the 7-position and an amino group at the 2-position of the quinoline scaffold. These compounds are designed to exploit hydrophobic and hydrophilic interactions with enzyme active sites, with substituents like ethoxyethoxy likely enhancing solubility and bioavailability compared to bulkier or more polar groups .

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

7-(2-ethoxyethoxy)quinolin-2-amine |

InChI |

InChI=1S/C13H16N2O2/c1-2-16-7-8-17-11-5-3-10-4-6-13(14)15-12(10)9-11/h3-6,9H,2,7-8H2,1H3,(H2,14,15) |

InChI Key |

SHNCKVFTKGUDER-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC1=CC2=C(C=C1)C=CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Ethoxyethoxy)quinolin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with aldehydes or ketones, followed by functionalization of the quinoline core. For example, the Friedländer synthesis is a classical method that involves the condensation of aniline with a carbonyl compound, followed by cyclodehydration to form the quinoline ring .

Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the ethoxyethoxy group at the 7-position of the quinoline ring . These reactions typically require specific ligands and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 7-(2-Ethoxyethoxy)quinolin-2-amine may involve large-scale synthesis using optimized reaction conditions and catalysts. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(2-Ethoxyethoxy)quinolin-2-amine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position or 7-position of the quinoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base or catalyst.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

7-(2-Ethoxyethoxy)quinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Ethoxyethoxy)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key 7-substituted 2-aminoquinolines and their properties, based on the evidence provided:

Key Comparisons

In contrast, methylamino-methylphenoxy derivatives (e.g., compound 7 in ) exhibit higher molecular weights and lipophilicity, which may limit bioavailability despite strong enzyme affinity .

Enzyme Selectivity: Halogenated analogs (e.g., 3-chloro or 3-fluoro substituents) show enhanced selectivity for nNOS over endothelial nitric oxide synthase (eNOS), attributed to steric and electronic interactions with hydrophobic enzyme pockets . Pyridinyloxy and aniline-containing derivatives (e.g., compounds 11 and 12 in ) demonstrate moderate selectivity, with IC₅₀ values in the micromolar range for nNOS .

Synthetic Complexity: Microwave-assisted synthesis (e.g., ) improves yields for cyclized analogs (e.g., thiazoloquinolines), but 7-(2-Ethoxyethoxy)quinolin-2-amine likely requires conventional alkylation or etherification steps, similar to compound 78 in . Derivatives with trifluoroacetate or hydrochloride salts (e.g., compound 7 in ) are easier to purify and characterize, as salt forms stabilize the free amine .

Thermal and Chemical Stability :

- Melting points for analogs range widely (e.g., 130–290°C), with higher values observed for halogenated or aromatic substituents due to stronger intermolecular interactions .

- The ethoxyethoxy group may reduce thermal stability compared to rigid substituents but could improve shelf life under humid conditions .

Research Findings and Implications

- nNOS Inhibition: Structural analogs of 7-(2-Ethoxyethoxy)quinolin-2-amine, such as compound 6 in , exhibit sub-micromolar IC₅₀ values against nNOS, making them candidates for neurodegenerative disease therapeutics .

- Crystallographic Insights: Co-crystallization studies (e.g., PDB 4CAN and 4CFT) reveal that 7-substituted 2-aminoquinolines bind to the nNOS heme domain via hydrogen bonding with Glu592 and hydrophobic interactions with Phe584 .

- Limitations : Many analogs suffer from poor blood-brain barrier penetration or metabolic instability. The ethoxyethoxy group may address these issues by balancing hydrophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.